molecular formula C18H25N3O3S B7461889 3-[4-(2-Phenylethenesulfonyl)piperazin-1-yl]azepan-2-one

3-[4-(2-Phenylethenesulfonyl)piperazin-1-yl]azepan-2-one

Cat. No.: B7461889
M. Wt: 363.5 g/mol
InChI Key: XDXGLRDESQEWNU-OQLLNIDSSA-N
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Description

3-[4-(2-Phenylethenesulfonyl)piperazin-1-yl]azepan-2-one is a complex organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a piperazine ring substituted with a phenylethenesulfonyl group and an azepan-2-one moiety, making it a versatile molecule for various chemical reactions and applications.

Properties

IUPAC Name

3-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]azepan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25N3O3S/c22-18-17(8-4-5-10-19-18)20-11-13-21(14-12-20)25(23,24)15-9-16-6-2-1-3-7-16/h1-3,6-7,9,15,17H,4-5,8,10-14H2,(H,19,22)/b15-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDXGLRDESQEWNU-OQLLNIDSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNC(=O)C(C1)N2CCN(CC2)S(=O)(=O)C=CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCNC(=O)C(C1)N2CCN(CC2)S(=O)(=O)/C=C/C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(2-Phenylethenesulfonyl)piperazin-1-yl]azepan-2-one typically involves multiple steps, starting with the preparation of the piperazine derivative. . The reaction conditions often include the use of strong bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and solvents like methanol or dichloromethane.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-[4-(2-Phenylethenesulfonyl)piperazin-1-yl]azepan-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like alkyl halides in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.

Scientific Research Applications

3-[4-(2-Phenylethenesulfonyl)piperazin-1-yl]azepan-2-one has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 3-[4-(2-Phenylethenesulfonyl)piperazin-1-yl]azepan-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may act as an inhibitor of certain enzymes, thereby affecting biochemical pathways . The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[4-(2-Phenylethenesulfonyl)piperazin-1-yl]azepan-2-one stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and potential biological activity. Its ability to undergo various chemical reactions and its wide range of applications make it a valuable compound in scientific research.

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